5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It has a molecular weight of 308.07 . This compound is related to trifluoromethylpyridine (TFMP) derivatives, which are used in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5Cl2F2N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.07 . Other specific physical and chemical properties are not detailed in the sources I found.
Scientific Research Applications
Anti-Cancer Activity
Novel complexes based on derivatives of the compound have been synthesized, displaying anti-cancer activity. Yanhui Qiao et al. (2021) synthesized various complexes and assessed their cytotoxicities against multiple cell lines, showing promise in cancer treatment due to their induced cell apoptosis [(Qiao et al., 2021)].
Synthesis and Crystallography
The compound's derivatives have been synthesized and characterized, contributing valuable information to structural chemistry. Li-qun Shen et al. (2012) synthesized two new pyrazole derivatives and studied their molecular structures, shedding light on their stability and potential tautomeric forms [(Shen et al., 2012)].
Optical Properties
The optical properties of novel derivatives have been explored for potential applications in material sciences. Yan-qing Ge et al. (2014) synthesized and characterized a series of novel derivatives, investigating their fluorescence spectral characteristics and absorption, which can be crucial for various industrial applications [(Ge et al., 2014)].
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(3-chloropyridin-2-yl)-3-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F2N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGZARONXQMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.